molecular formula C20H28N2O3 B247803 1-(3-Cyclohexen-1-ylmethyl)-4-(3,5-dimethoxybenzoyl)piperazine

1-(3-Cyclohexen-1-ylmethyl)-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No. B247803
M. Wt: 344.4 g/mol
InChI Key: RMZPRZYZSWFLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclohexen-1-ylmethyl)-4-(3,5-dimethoxybenzoyl)piperazine, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a derivative of piperazine, a heterocyclic compound that has been extensively studied for its pharmacological properties. CPP has been found to have a wide range of applications in the field of neuroscience, including studies on learning and memory, pain perception, and drug addiction. In

Mechanism of Action

CPP acts as an antagonist at the NMDA receptor, binding to the receptor and preventing the activation of the receptor by glutamate. This inhibition of NMDA receptor activity has been found to have a wide range of effects on neuronal function, including the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CPP has been found to have a wide range of biochemical and physiological effects on the nervous system. CPP has been found to inhibit the activity of NMDA receptors, leading to the regulation of synaptic plasticity and the modulation of learning and memory. CPP has also been found to have analgesic effects, inhibiting pain perception in animal models. CPP has been found to have potential therapeutic applications in the treatment of drug addiction, as it has been found to inhibit the development of drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

CPP has several advantages as a tool for scientific research. CPP is a highly specific antagonist of the NMDA receptor, allowing for the precise study of the effects of NMDA receptor inhibition on neuronal function. CPP is also relatively stable and easy to handle in the laboratory. However, there are also limitations to the use of CPP in lab experiments. CPP is a relatively expensive compound, which can limit its use in large-scale experiments. CPP also has a relatively short half-life, which can limit its usefulness in long-term studies.

Future Directions

There are several future directions for CPP research. One potential direction is the development of new derivatives of CPP that have improved pharmacological properties, such as increased stability and longer half-life. Another potential direction is the use of CPP in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, which are characterized by dysfunction of the NMDA receptor. Finally, CPP could be used to study the role of the NMDA receptor in neural development and plasticity, which could have important implications for the treatment of developmental disorders such as autism.

Synthesis Methods

CPP can be synthesized through a multi-step process involving the condensation of 3,5-dimethoxybenzoyl chloride and cyclohexenemethanol to form the intermediate 1-(3-cyclohexen-1-ylmethyl)-3,5-dimethoxybenzene. This intermediate can then be reacted with piperazine to form CPP. The synthesis of CPP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.

Scientific Research Applications

CPP has been widely used in scientific research to study the mechanism of action of various drugs and neurotransmitters. CPP has been found to be a useful tool for studying N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. CPP has also been used to study the effects of drugs such as ketamine, which acts as an NMDA receptor antagonist. CPP has been found to be a useful tool for studying the role of NMDA receptors in pain perception and drug addiction.

properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H28N2O3/c1-24-18-12-17(13-19(14-18)25-2)20(23)22-10-8-21(9-11-22)15-16-6-4-3-5-7-16/h3-4,12-14,16H,5-11,15H2,1-2H3

InChI Key

RMZPRZYZSWFLNJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3CCC=CC3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3CCC=CC3)OC

Origin of Product

United States

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